Benzene, 1-fluoro-4-(2-nitropropenyl)-

Descripción general

Descripción

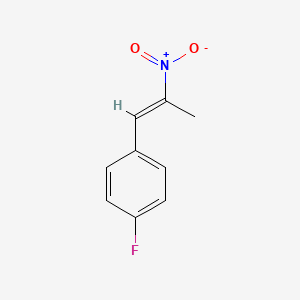

Benzene, 1-fluoro-4-(2-nitropropenyl)-: is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.1637 g/mol . It is also known by other names such as p-Fluoro-β-nitropropenylbenzene . This compound is characterized by the presence of a benzene ring substituted with a fluoro group and a nitropropenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2-nitropropenyl)- typically involves the reaction of 1-fluoro-4-nitrobenzene with propenyl derivatives under specific conditions . The reaction conditions often include the use of a basic catalyst to facilitate the nucleophilic addition of the propenyl group to the nitrobenzene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl2) , bromine (Br2) , and sulfuric acid (H2SO4) .

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Precursor in Drug Synthesis:

Benzene, 1-fluoro-4-(2-nitropropenyl)- serves as a precursor for various pharmaceutical compounds. Notably, it is involved in the synthesis of amphetamines, including Adderall, which is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The synthesis pathway typically involves the reduction of the nitro group to form an amine .

2. Antimicrobial Activity:

Research has indicated that derivatives of nitrostyrenes exhibit antimicrobial properties. Benzene, 1-fluoro-4-(2-nitropropenyl)- has been studied for its potential effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its bioactivity against these microorganisms .

Material Science Applications

1. Chemical Sensors:

Due to its unique chemical structure, benzene, 1-fluoro-4-(2-nitropropenyl)- can be utilized in the development of chemical sensors. Its ability to undergo specific reactions makes it suitable for detecting various analytes in environmental monitoring and industrial applications .

2. Forensic Analysis:

This compound is also employed as a standard reference material in forensic toxicology. It is suitable for use in calibrators and controls for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses .

Case Studies

Case Study 1: Synthesis of Amphetamines

A study demonstrated the conversion of benzene, 1-fluoro-4-(2-nitropropenyl)- into amphetamines using lithium aluminum hydride as a reducing agent. The process involved several steps including the reduction of the nitro group followed by hydrogenation of the double bond .

Case Study 2: Antimicrobial Efficacy

In another investigation, benzene derivatives were tested against multiple strains of bacteria. The results indicated that modifications to the fluorine substituent significantly influenced the antimicrobial activity, with some compounds exhibiting potent inhibitory effects against Gram-positive bacteria like Staphylococcus aureus .

Mecanismo De Acción

The mechanism of action of Benzene, 1-fluoro-4-(2-nitropropenyl)- involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions , while the nitro group can undergo redox reactions . These interactions can influence various biochemical pathways and molecular targets .

Comparación Con Compuestos Similares

Phenyl-2-nitropropene: Similar structure but lacks the fluoro group.

1-Fluoro-4-nitrobenzene: Similar structure but lacks the propenyl group.

4-Fluoronitrobenzene: Another similar compound with a different substitution pattern.

Actividad Biológica

Benzene, 1-fluoro-4-(2-nitropropenyl)-, also known as 1-(4-fluorophenyl)-2-nitropropene, is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, alongside a propenyl side chain. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of Benzene, 1-fluoro-4-(2-nitropropenyl)- is with a molecular weight of approximately 181.16 g/mol. Its structure can be represented as follows:

Key Properties:

- Density: 1.23 g/cm³

- Boiling Point: 262.2 °C

- Flash Point: 112.4 °C

The biological activity of Benzene, 1-fluoro-4-(2-nitropropenyl)- is influenced by its unique structural features. The presence of both fluorine and nitro substituents enhances its reactivity, allowing it to interact with various biological targets. Although specific research on the mechanism of action for this compound is limited, its reduced form, 1-(4-fluorophenyl)-2-aminopropene, has shown potential as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine. This suggests implications for neurological conditions such as depression and ADHD.

Biological Activities

Research indicates that compounds similar to Benzene, 1-fluoro-4-(2-nitropropenyl)- exhibit various biological activities including:

- Antibacterial Activity: Some fluorinated aromatic compounds have demonstrated significant antibacterial properties.

- Analgesic Effects: Compounds in this class may possess pain-relieving properties.

- Anticancer Potential: Nitro-substituted compounds often show promise in cancer treatment due to their ability to interfere with cellular processes.

- Neurological Effects: The compound's potential influence on neurotransmitter systems positions it as a candidate for further study in neuropharmacology .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Benzene, 1-fluoro-4-(2-nitropropenyl)-, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Benzene, 1-fluoro-4-nitrobenzene | C₆H₄FNO₂ | Strong electrophile due to nitro group |

| Benzene, 1-bromo-4-(2-nitropropenyl) | C₉H₈BrNO₂ | Similar reactivity patterns |

| Benzene, 1-chloro-4-(2-nitropropenyl) | C₉H₈ClNO₂ | Different halogen affecting reactivity |

The unique combination of the fluorine atom and the nitro-propenyl side chain enhances its reactivity compared to other halogenated or nitro-substituted benzene derivatives .

Case Studies and Research Findings

While specific case studies focusing exclusively on Benzene, 1-fluoro-4-(2-nitropropenyl)- are scarce, related studies provide insights into its potential effects:

- Neurotransmitter Interaction Studies: Research has shown that derivatives like 1-(4-fluorophenyl)-2-aminopropene can inhibit the reuptake of dopamine and norepinephrine, suggesting applications in treating mood disorders.

- Synthesis and Reactivity Studies: The synthesis pathways for this compound highlight its versatility in organic reactions. Understanding these pathways can lead to the development of more effective derivatives with enhanced biological profiles .

- Toxicity and Safety Assessments: As with many nitro compounds, safety data indicates that handling should be approached with caution due to potential hazards associated with chemical exposure.

Propiedades

IUPAC Name |

1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAXWARMFBBINZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-31-5 | |

| Record name | Benzene, 1-fluoro-4-(2-nitropropenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.